CaCCinh-A01

Description

Properties

IUPAC Name |

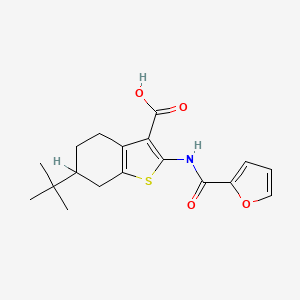

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUEOBQFRYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of CaCCinh-A01: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CaCCinh-A01 is a potent and widely utilized small-molecule inhibitor of the Anoctamin-1 (ANO1) or Transmembrane member 16A (TMEM16A) protein.[1][2][3] ANO1 is a critical calcium-activated chloride channel (CaCC) implicated in a myriad of physiological processes and pathological conditions, including cancer, hypertension, and cystic fibrosis.[1][4] This document provides a comprehensive overview of the molecular mechanism by which this compound exerts its inhibitory effects on TMEM16A, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Molecular Target and Binding Mechanism

The primary molecular target of this compound is the TMEM16A calcium-activated chloride channel.[1][5] Computational and experimental studies have elucidated a sophisticated inhibitory mechanism that extends beyond simple pore blockage.

Binding Site and Interaction: Molecular docking simulations have identified the binding pocket for this compound on the extracellular side of the TMEM16A channel, situated directly above the ion-conducting pore.[1] The stability of this binding is dictated by key interactions with specific amino acid residues. Site-directed mutagenesis studies have confirmed that the residues Arginine 515 (R515), Lysine 603 (K603), and Glutamic acid 623 (E623) are crucial for the binding of this compound to TMEM16A.[1] The chemical structure of this compound, particularly its carboxyl and amide oxygen atoms, plays a pivotal role in forming these critical interactions with the channel.[1]

Dual Inhibitory Action: The mechanism of inhibition is twofold:

-

Pore Blockade: Upon binding, this compound physically obstructs the external vestibule of the TMEM16A pore, preventing the passage of chloride ions.[1]

-

Pore Collapse: Beyond steric hindrance, the binding of this compound induces a conformational change in the channel, leading to the collapse of the pore itself.[1] This allosteric effect ensures a more robust and sustained inhibition of channel activity.

For other members of the anoctamin family, such as ANO6 (TMEM16F), this compound has been shown to decrease both the amplitude of the current and the duration of the channel's open state, which collectively reduces the overall probability of the channel being open.[6][7]

Quantitative Efficacy and Potency

The inhibitory activity of this compound has been quantified across various experimental systems, demonstrating its potency as a TMEM16A blocker.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (TMEM16A) | 2.1 µM | HEK293 cells expressing TMEM16A | [5] |

| IC₅₀ (CaCC) | 10 µM | Intestinal epithelial cells (T84) | [5] |

| Chloride Current Reduction | 38 ± 14% | Intestinal epithelial cells (T84) | [5] |

| 66 ± 10% | [5] | ||

| 91 ± 1% | [5] | ||

| ATP-induced Short-Circuit Current Reduction | 38 ± 7% | Intestinal epithelial cells (T84) | [5] |

| 78 ± 3% | [5] | ||

| Vasorelaxation (logIC₅₀) | -6.29 ± 0.09 | Mouse mesenteric resistance arteries (vs. Norepinephrine) | [2] |

| -5.89 ± 0.10 | Mouse mesenteric resistance arteries (vs. U46619) | [2] |

Impact on Cellular Signaling Pathways

TMEM16A is not merely a passive ion channel but an active participant in cellular signaling.[4][8] By inhibiting TMEM16A, this compound can modulate a variety of downstream signaling cascades, particularly in the context of cancer biology. TMEM16A has been shown to influence pathways such as EGFR, MAPK/ERK, and NF-κB.[4][8][9][10][11]

For example, in certain cancer cells, the activity of TMEM16A is linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Ras-Raf-MEK-ERK1/2 signaling pathway.[4] Inhibition of TMEM16A with this compound can therefore lead to a reduction in the proliferative and migratory potential of these cells by dampening this signaling axis.

Interestingly, some studies suggest that the effects of this compound may not be limited to direct channel inhibition. In cardiac fibroblasts, for instance, this compound was observed to decrease the protein expression level of ANO1, indicating an additional mechanism of action.[3] However, unlike some other TMEM16A inhibitors, this compound does not appear to directly alter intracellular calcium concentrations, suggesting its primary effects are centered on the TMEM16A channel itself.[12]

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques.

Electrophysiology (Patch-Clamp)

-

Objective: To directly measure ion flow through TMEM16A channels and assess the inhibitory effect of this compound.

-

Methodology:

-

Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding human TMEM16A.

-

Recording Configuration: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours post-transfection.

-

Solutions: The intracellular (pipette) solution typically contains a buffered calcium concentration to activate TMEM16A, while the extracellular (bath) solution mimics physiological conditions.

-

Inhibitor Application: A baseline TMEM16A current is established, after which this compound is perfused into the bath at varying concentrations (e.g., 0.1 µM to 30 µM) to determine the dose-dependent inhibition.

-

Data Analysis: The reduction in current amplitude is measured to calculate the IC₅₀ value.

-

Site-Directed Mutagenesis

-

Objective: To identify the specific amino acid residues in TMEM16A that are essential for this compound binding.

-

Methodology:

-

Mutation: The codons for candidate amino acids (e.g., R515, K603, E623) in the TMEM16A expression plasmid are mutated to encode a different amino acid (e.g., Alanine).

-

Transfection and Expression: The mutated plasmids are transfected into HEK293 cells.

-

Electrophysiological Testing: Patch-clamp experiments are performed on cells expressing the mutant channels.

-

Analysis: The inhibitory effect of this compound on the mutant channels is compared to its effect on the wild-type channel. A significant reduction in inhibition indicates that the mutated residue is critical for binding.[1]

-

Western Blotting

-

Objective: To assess the effect of this compound on the expression level of the TMEM16A protein.

-

Methodology:

-

Cell Treatment: Cells (e.g., cardiac fibroblasts) are incubated with this compound for a specified period.

-

Protein Extraction: Total protein is extracted from treated and untreated control cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for TMEM16A, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection and Quantification: The protein bands are visualized, and their intensity is quantified to determine any changes in TMEM16A expression.[3]

-

Conclusion

The mechanism of action of this compound is a multi-faceted process centered on the potent and specific inhibition of the TMEM16A calcium-activated chloride channel. Through a combination of direct pore blockage and allosteric-induced pore collapse, this compound effectively abrogates TMEM16A-mediated chloride transport. This direct inhibitory action has significant downstream consequences on cellular signaling pathways regulated by TMEM16A, thereby influencing cellular behaviors such as proliferation and migration. The robust characterization of its binding site and inhibitory kinetics, supported by a variety of experimental approaches, solidifies the role of this compound as an invaluable tool for studying TMEM16A physiology and as a lead compound for the development of novel therapeutics targeting TMEM16A-related pathologies.

References

- 1. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Biologičeskie membrany [snv63.ru]

- 7. the-mechanism-of-calcium-activated-chloride-ano6-channel-inhibition-by-caccinh-a01 - Ask this paper | Bohrium [bohrium.com]

- 8. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Targets of CaCCinh-A01

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of the inhibitor CaCCinh-A01. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and ion channel research. This document details the inhibitory activities of this compound, the experimental protocols used to determine its targets, and visual representations of the relevant biological pathways and experimental workflows.

Primary and Secondary Targets of this compound

This compound is a small molecule inhibitor primarily targeting calcium-activated chloride channels (CaCCs), a family of ion channels crucial for various physiological processes. The primary targets of this compound have been identified through a series of electrophysiological and cell-based assays.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets is summarized in the table below. These values, primarily half-maximal inhibitory concentrations (IC50), have been determined across various experimental systems.

| Target | IC50 Value | Cell/System | Reference(s) |

| TMEM16A (ANO1) | 2.1 µM | TMEM16A-expressing FRT cells | [1][2][3] |

| Calcium-Activated Chloride Channels (CaCCs) | ~10 µM | Human bronchial and intestinal epithelial cells | [1][2][3] |

| ANO6 (TMEM16F) | Not specified | HEK293 cells | [4][5] |

Note: While specific IC50 values for ANO6 are not detailed in the provided search results, it is identified as a target of this compound.[4][5]

Off-Target Effects and Selectivity Considerations

Recent studies have indicated that this compound may exhibit off-target effects, particularly in vascular tissues. Research has shown that the vasorelaxant properties of this compound persist even when the transmembrane chloride gradient is eliminated, suggesting a mechanism independent of CaCC inhibition in this context.[6][7] Furthermore, some studies have reported that related inhibitors can affect voltage-dependent calcium channels (VDCCs).[6][7] These findings highlight the importance of considering the experimental context when interpreting the effects of this compound.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by blocking the flow of chloride ions through calcium-activated chloride channels. The binding of this compound to its target channels, such as TMEM16A, has been investigated through molecular modeling and mutagenesis studies.

TMEM16A Inhibition

Molecular docking studies suggest that this compound binds to a pocket located above the pore of the TMEM16A channel.[8] This binding not only physically obstructs the ion conduction pathway but may also induce conformational changes that lead to the collapse of the pore.[8] Key amino acid residues, including R515, K603, and E623, have been identified as crucial for the interaction between TMEM16A and this compound.[8] The carboxyl and amide oxygen atoms of this compound are thought to be the key sites for this interaction.[8]

In some cellular contexts, the inhibitory effect of this compound on cell proliferation is associated with a reduction in ANO1 protein levels, suggesting that the compound may promote the degradation of the channel protein.[9][10]

ANO6 Inhibition

In the case of ANO6, this compound has been shown to decrease both the current amplitude and the open state dwelling time of single channels.[4][5] This dual effect leads to a reduction in the overall open state probability of the channel, thereby inhibiting chloride conductance.[4][5]

Experimental Protocols

The identification and characterization of this compound's targets have been accomplished through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the direct assessment of ion channel activity.

Objective: To measure the inhibitory effect of this compound on calcium-activated chloride currents.

Methodology:

-

Cell Preparation: Cells expressing the target channel (e.g., TMEM16A-expressing FRT cells or HEK293 cells) are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

-

Recording Solutions:

-

Intracellular (Pipette) Solution: Contains a high concentration of a chloride salt (e.g., CsCl or NMDG-Cl), a calcium buffer (e.g., EGTA) to control the free calcium concentration, and other salts to mimic the intracellular environment.

-

Extracellular (Bath) Solution: Contains salts mimicking the extracellular fluid, such as NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES.

-

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

-

Current Recording: The membrane potential is held at a specific voltage (e.g., -60 mV), and voltage steps or ramps are applied to elicit ion currents. Calcium-activated currents are induced by including a calcium-elevating agonist in the bath solution or by using a pipette solution with a defined free calcium concentration.

-

Inhibitor Application: this compound is applied to the bath solution at various concentrations, and the resulting changes in the chloride current are recorded.

-

Data Analysis: The magnitude of the current inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Iodide Influx Assay

This is a cell-based fluorescence assay used to measure the activity of anion channels, including TMEM16A.

Objective: To quantify the inhibitory effect of this compound on TMEM16A-mediated anion influx.

Methodology:

-

Cell Culture: Cells stably expressing TMEM16A and a halide-sensitive yellow fluorescent protein (YFP) are plated in a multi-well plate.

-

Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Assay Buffer Preparation: An iodide-containing buffer is prepared.

-

Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.

-

Stimulation and Iodide Influx: An agonist (e.g., ATP) is added to stimulate the cells and activate TMEM16A, followed by the addition of the iodide buffer. The influx of iodide through the activated channels quenches the YFP fluorescence.

-

Kinetic Reading: The rate of fluorescence quenching is monitored over time.

-

Data Analysis: The initial rate of iodide influx is calculated, and the percentage of inhibition by this compound is determined relative to the vehicle control. This data is then used to calculate the IC50 value.

Cell Viability and Proliferation Assays

These assays are used to assess the effect of this compound on the growth and survival of cells, particularly cancer cell lines where TMEM16A is overexpressed.

Objective: To determine the impact of this compound on the proliferation of ANO1-dependent cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines with high and low ANO1 expression are seeded in multi-well plates.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control for an extended period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The viability of the treated cells is normalized to the vehicle-treated controls, and the dose-response curves are plotted to determine the concentration at which this compound inhibits cell proliferation.

Conclusion

This compound is a valuable pharmacological tool for studying the function of calcium-activated chloride channels. Its primary targets are TMEM16A (ANO1) and other members of the CaCC family, including ANO6. While it has demonstrated efficacy in inhibiting these channels, researchers should be mindful of its potential off-target effects, particularly in complex tissue systems. The experimental protocols outlined in this guide provide a foundation for the further investigation of this compound and the development of more selective inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 3. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | Sigma-Aldrich [sigmaaldrich.com]

- 4. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Biologičeskie membrany [snv63.ru]

- 5. the-mechanism-of-calcium-activated-chloride-ano6-channel-inhibition-by-caccinh-a01 - Ask this paper | Bohrium [bohrium.com]

- 6. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CaCCinh-A01 in the Inhibition of TMEM16A Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMEM16A, a calcium-activated chloride channel (CaCC), is a critical player in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its dysfunction is implicated in various pathologies such as hypertension, asthma, secretory diarrheas, and cancer.[1][2] CaCCinh-A01 has emerged as a widely utilized small-molecule inhibitor of TMEM16A, serving as a valuable pharmacological tool for elucidating the channel's function and as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound-mediated TMEM16A inhibition, detailed experimental protocols for its characterization, and a summary of its effects on relevant signaling pathways.

Mechanism of TMEM16A Inhibition by this compound

This compound exerts its inhibitory effect on TMEM16A through a direct binding mechanism that both occludes the ion channel pore and induces a conformational change leading to its collapse.[1] Computational modeling and site-directed mutagenesis studies have identified a binding pocket for this compound located superior to the channel pore.[1]

Key amino acid residues within TMEM16A that are crucial for the interaction with this compound include Arginine 515 (R515), Lysine 603 (K603), and Glutamic acid 623 (E623).[1] The binding is primarily mediated by the carboxyl and amide oxygen atoms of the this compound molecule.[1] This interaction not only physically blocks the passage of chloride ions but also appears to destabilize the open conformation of the channel.

It is important to note that while this compound is a potent inhibitor of TMEM16A, some studies have reported off-target effects and a lack of specificity, particularly at higher concentrations.[3][4] For instance, it has been shown to affect intracellular calcium signaling, though the direct mechanism remains under investigation.[5] Some reports suggest it may block inositol triphosphate receptors, while others indicate it does not directly elevate intracellular calcium.[5] Therefore, careful dose-response studies and the use of appropriate controls are crucial when employing this compound as a research tool.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on TMEM16A has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. These values can vary depending on the experimental system, cell type, and method of measurement.

| Parameter | Value | Cell Line/System | Method | Reference |

| IC50 | 2.1 µM | HEK293 cells expressing TMEM16A | Patch Clamp | [6][7] |

| IC50 | 10 µM | HT-29 cells (endogenous CaCC) | Short-circuit current | [7] |

| IC50 | 6.35 ± 0.27 µM | CHO cells stably expressing TMEM16A | Atomic Absorption Spectroscopy-based HTS assay | [8] |

| Inhibition | 91 ± 1% at 10 µM | Not specified | Not specified | [7] |

| Inhibition of ATP-induced short-circuit current | 78 ± 3% at 30 µM | T84 cells | Short-circuit current | [7] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through TMEM16A channels in the cell membrane of a single cell.

Objective: To characterize the inhibitory effect of this compound on TMEM16A channel activity.

Materials:

-

Cells expressing TMEM16A (e.g., HEK293, FRT, or A253 cells)

-

Patch clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette solution (intracellular): 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP, and 10 mM HEPES (pH 7.2)[2]

-

Bath solution (extracellular): 140 mM N-methyl-d-glucamine-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES (pH 7.4)[9]

-

This compound stock solution (in DMSO) and final dilutions in bath solution

Procedure:

-

Prepare fire-polished patch pipettes with a resistance of 3–5 MΩ.

-

Fill the pipette with the intracellular solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

-

Activate TMEM16A channels by including a specific concentration of free calcium in the pipette solution (e.g., 275 nM) or by applying a calcium-mobilizing agonist like ATP to the bath solution.

-

Record baseline TMEM16A currents.

-

Perfuse the cell with the bath solution containing the desired concentration of this compound.

-

Record TMEM16A currents in the presence of the inhibitor.

-

Analyze the data to determine the percentage of inhibition and, if applicable, the IC50 value.

Iodide Influx Assay using YFP-Expressing Cells

This is a cell-based fluorescence assay used for high-throughput screening of TMEM16A inhibitors. It relies on the principle that the fluorescence of certain yellow fluorescent protein (YFP) variants is quenched by iodide.

Objective: To quantify the inhibitory activity of this compound on TMEM16A-mediated iodide influx.

Materials:

-

FRT cells co-expressing human TMEM16A and an iodide-sensitive YFP variant (e.g., YFP-H148Q/I152L/F46L)

-

96-well microplates

-

Fluorescence plate reader

-

Assay buffer (e.g., PBS)

-

Iodide-containing buffer

-

Calcium agonist (e.g., ATP or ionomycin)

-

This compound stock solution and dilutions

Procedure:

-

Seed the YFP-TMEM16A expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Add the assay buffer containing various concentrations of this compound to the wells and incubate for a specified time.

-

Measure the baseline YFP fluorescence.

-

Add the calcium agonist to stimulate TMEM16A activity, followed immediately by the addition of the iodide-containing buffer.

-

Monitor the decrease in YFP fluorescence over time.

-

Calculate the rate of iodide influx (fluorescence quenching) for each concentration of this compound.

-

Determine the IC50 value by plotting the inhibition of iodide influx against the inhibitor concentration.

Signaling Pathways and Logical Relationships

TMEM16A Activation and Inhibition by this compound

The activation of TMEM16A is intrinsically linked to intracellular calcium signaling. Agonists binding to Gq-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can trigger the production of inositol trisphosphate (IP3), leading to the release of calcium from the endoplasmic reticulum and subsequent activation of TMEM16A.

Caption: Canonical signaling pathway for TMEM16A activation and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

A typical experimental workflow to determine the efficacy of this compound involves a multi-step process, starting from cell culture to data analysis.

Caption: A generalized experimental workflow for evaluating the inhibitory effect of this compound.

Logical Relationship of this compound's Dual Inhibitory Mechanism

This compound inhibits TMEM16A through two interconnected mechanisms: pore blockage and induction of channel collapse.

Caption: The dual mechanism of TMEM16A inhibition by this compound following binding.

Conclusion

This compound is a pivotal tool for the study of TMEM16A channels. Its ability to directly bind to and inhibit the channel provides a means to probe the physiological and pathological roles of TMEM16A. A thorough understanding of its mechanism of action, inhibitory potency, and the appropriate experimental methodologies for its use is essential for researchers and drug development professionals. While its specificity can be a concern, careful experimental design can mitigate these limitations, allowing for the continued exploration of TMEM16A as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for the effective application of this compound in future research endeavors.

References

- 1. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction - PMC [pmc.ncbi.nlm.nih.gov]

CaCCinh-A01: A Comprehensive Technical Guide to its Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a small molecule inhibitor of Calcium-Activated Chloride Channels (CaCCs), with notable activity against the transmembrane member 16A (TMEM16A), also known as Anoctamin-1 (ANO1).[1][2] This technical guide provides an in-depth overview of the cell types in which this compound is active, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Cellular Targets and Activity

This compound has demonstrated significant activity across a diverse range of cell types, primarily through its inhibition of TMEM16A/ANO1. Its effects are particularly prominent in cells where TMEM16A is overexpressed, such as in various cancers, and in cell types where CaCCs play a crucial physiological role.

Cancer Cell Lines

This compound exhibits potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines where ANO1 is highly expressed.[3][4] The primary mechanism in these cells often involves the downregulation of ANO1 protein levels.[3][4]

-

Esophageal Cancer Cells (Te11, FaDu, Te9, KYSE140, KYSE510): In these cell lines, this compound has been shown to decrease cell proliferation by promoting the endoplasmic reticulum-associated proteasomal degradation of the ANO1 protein.[4][5] Treatment with this compound leads to a reduction in ANO1 protein levels in a concentration-dependent manner.[3][4]

-

Breast Cancer Cells (ZR75-1, HCC1954, MDA-MB-415): this compound reduces cell viability and inhibits colony formation in ANO1-amplified breast cancer cell lines.[6] The sensitivity to the inhibitor correlates with the levels of ANO1 amplification and expression.[6]

-

Glioblastoma Cells (U138-MG, U-251): this compound has been identified as an inhibitor in these cell lines.[1]

-

Colon Cancer Cells: While this compound reduces cell viability in colon cancer cells, another CaCC inhibitor, T16Ainh-A01, has a minimal effect.[5]

Other Relevant Cell Types

-

Cardiac Fibroblasts (CFs): In primary cardiac fibroblasts from neonatal rats, this compound significantly represses the expression of ANO1 and α-smooth muscle actin (α-SMA).[7] It also inhibits cell proliferation, migration, and collagen secretion, suggesting its potential as an anti-fibrotic therapeutic agent.[5][7]

-

Human Bronchial and Intestinal Epithelial Cells: this compound can completely block the Calcium-Activated Chloride Channel current in these cells.[5][8]

-

Salivary Gland Cells: In contrast to airway and intestinal cells where it inhibits a component of the CaCC current, this compound fully blocks the CaCC current in salivary gland cells.[8]

-

HEK293 Cells: These cells are commonly used for heterologous expression of ion channels, including ANO6 (TMEM16F), to study the mechanism of action of inhibitors like this compound.[9][10] Studies in HEK293 cells have shown that this compound reduces the current through ANO6 channels by decreasing both the current amplitude and the open state dwelling time.[9]

-

Vascular Smooth Muscle Cells: this compound has been shown to induce vasorelaxation in rodent resistance arteries. However, this effect may not be solely due to CaCC inhibition, as it persists even when the transmembrane chloride gradient is abolished, suggesting potential off-target effects.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various cell types.

| Parameter | Value | Cell Type/Condition | Reference |

| IC50 (TMEM16A) | 2.1 µM | TMEM16A-expressing FRT cells | [1][2] |

| IC50 (CaCC) | ~10 µM | Human bronchial and intestinal cells | [1][2] |

| GI50 (Cell Viability) | 89.38 µM | U138-MG glioblastoma cells | [1] |

| IC50 (Cell Viability) | ~8 µM | MCF10A-ANO1 wild-type cells | [6] |

| Effect | Cell Line(s) | Concentration | Observation | Reference |

| ANO1 Protein Reduction | Te11, FaDu | 10 µM (72h) | Markedly decreased ANO1 protein levels | [4] |

| Cell Viability Reduction | ZR75-1, HCC1954, MDA-MB-415 | Varies | Reduced cell viability | [6] |

| Inhibition of CaCC Current | Human Bronchial & Intestinal Cells | 0.1, 1, 10 µM | 38±14%, 66±10%, and 91±1% reduction | [1] |

| Inhibition of ATP-induced Short-circuit Currents | T84 cells | 10, 30 µM | 38±7% and 78±3% reduction | [1] |

Experimental Protocols

Western Blotting for ANO1 Protein Levels

-

Cell Treatment: Plate cells (e.g., Te11, FaDu) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[3][4]

-

Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ANO1 overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After cell attachment, treat with various concentrations of this compound for the desired time period (e.g., 72 hours).[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Pipette Solution (Intracellular): Fill patch pipettes with a solution typically containing (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA.

-

Bath Solution (Extracellular): Perfuse the cells with an extracellular solution typically containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES.

-

Giga-seal Formation and Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

-

Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit currents.

-

Drug Application: Apply this compound to the bath solution to observe its effect on the CaCC currents.

Signaling Pathways and Mechanisms of Action

ANO1/TMEM16A Degradation Pathway

This compound has a unique mechanism of action in certain cancer cells, where it promotes the degradation of the ANO1 protein. This process is believed to occur through the endoplasmic reticulum-associated proteasomal degradation pathway.[5] This leads to a reduction in the total cellular levels of ANO1, thereby inhibiting downstream signaling and cell proliferation.[3][4]

Caption: this compound promotes the degradation of ANO1 via the proteasome, leading to decreased cell proliferation.

Inhibition of EGFR Signaling

In breast cancer cells, the channel activity of ANO1 is implicated in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Inhibition of ANO1 by this compound leads to decreased EGFR phosphorylation and subsequently reduces the phosphorylation of downstream effectors like AKT, ERK1/2, and SRC. This ultimately results in decreased cell viability.[6]

Caption: this compound inhibits ANO1, leading to reduced EGFR signaling and decreased cell viability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the activity of this compound in a specific cell type.

Caption: A generalized workflow for studying the effects of this compound on a selected cell type.

Conclusion

This compound is a versatile pharmacological tool for studying the roles of CaCCs, particularly TMEM16A/ANO1, in various physiological and pathological processes. Its activity has been demonstrated in a wide array of cell types, including numerous cancer cell lines, cardiac fibroblasts, and epithelial cells. The inhibitory mechanisms of this compound, which include both direct channel block and induction of protein degradation, make it a valuable compound for research and a potential starting point for the development of novel therapeutics targeting diseases associated with CaCC dysfunction. Further research is warranted to fully elucidate its spectrum of activity and potential off-target effects in different cellular contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Biologičeskie membrany [snv63.ru]

- 10. the-mechanism-of-calcium-activated-chloride-ano6-channel-inhibition-by-caccinh-a01 - Ask this paper | Bohrium [bohrium.com]

- 11. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of CaCCinh-A01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CaCCinh-A01 has emerged as a significant small-molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC) protein family, with a particular affinity for TMEM16A (also known as Anoctamin 1 or ANO1). This technical guide provides a comprehensive overview of the preliminary efficacy of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents targeting CaCCs.

Introduction

Calcium-activated chloride channels are crucial for a multitude of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[1][2][3] Their dysfunction has been implicated in various pathological conditions such as hypertension, asthma, diarrhea, and cancer.[4] this compound was identified through a high-throughput screen as an inhibitor of CaCCs and has since been widely utilized as a pharmacological tool to investigate the physiological roles of TMEM16A.[5][6] This document synthesizes the current understanding of this compound's inhibitory effects and its mechanism of action.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key efficacy data.

Table 1: Inhibitory Potency (IC50) of this compound

| Target | Cell Line/System | IC50 | Reference |

| TMEM16A | HEK293 cells | 2.1 µM | [7] |

| Calcium-Activated Chloride Channel (CaCC) | HT-29 human intestinal epithelial cells | 10 µM | [6][7] |

| HT-29 Cell Proliferation (72h) | HT-29 cells | 15.48 µM | [8] |

Table 2: Functional Inhibition by this compound

| Assay | Cell Line/Tissue | Concentration | % Inhibition | Reference |

| ATP-induced Short-Circuit Current | HT-29 cells | 10 µM | 38 ± 7% | [7] |

| ATP-induced Short-Circuit Current | HT-29 cells | 30 µM | 78 ± 3% | [7] |

| Calcium-dependent Chloride Current | FRT cells expressing human TMEM16A | 0.1 µM | 38 ± 14% | [7] |

| Calcium-dependent Chloride Current | FRT cells expressing human TMEM16A | 1 µM | 66 ± 10% | [7] |

| Calcium-dependent Chloride Current | FRT cells expressing human TMEM16A | 10 µM | 91 ± 1% | [7] |

| Spontaneous Transient Inward Currents (STICs) | Mouse Corpus Cavernosum Smooth Muscle Cells | 3 µM | 83% (amplitude) | [9] |

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the TMEM16A protein. Molecular docking and site-directed mutagenesis studies have identified a binding pocket located above the channel pore. The binding of this compound is proposed to not only physically occlude the pore but also induce a conformational change that leads to its collapse.[4] Key amino acid residues crucial for this interaction include Arginine 515 (R515), Lysine 603 (K603), and Glutamic acid 623 (E623).[4] The carboxyl and amide oxygen atoms of this compound are critical for its binding to TMEM16A.[4]

Furthermore, in some cell types, this compound has been shown to promote the ubiquitination and subsequent proteasomal degradation of the ANO1 protein, leading to a reduction in its expression at the cell surface.[5]

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to assess the efficacy of this compound.

Iodide Influx Assay

This assay is a common method to measure the activity of anion channels like TMEM16A.

Objective: To quantify the inhibitory effect of this compound on TMEM16A-mediated iodide influx.

Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A are cultured to confluence in 96-well plates.

-

Pre-incubation: Cells are washed with a chloride-free buffer (e.g., containing NaNO3) and then incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 10-30 minutes) at 37°C.

-

Stimulation and Iodide Loading: Cells are stimulated with a Ca2+ agonist (e.g., ATP or ionomycin) in the presence of an iodide-containing buffer (e.g., NaI).

-

Quenching and Lysis: The iodide influx is stopped by washing with an ice-cold, iodide-free buffer. The cells are then lysed.

-

Detection: The intracellular iodide concentration is measured using an iodide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L). The fluorescence quenching is proportional to the amount of iodide that entered the cells.

-

Data Analysis: The rate of fluorescence quenching is calculated and normalized to the vehicle control to determine the percent inhibition for each concentration of this compound.

Short-Circuit Current (Isc) Measurement in Ussing Chamber

This electrophysiological technique measures ion transport across an epithelial monolayer.

Objective: To assess the effect of this compound on agonist-induced chloride secretion in epithelial cells.

Methodology:

-

Cell Culture: HT-29 human colon adenocarcinoma cells are seeded on permeable supports (e.g., Snapwell™ inserts) and cultured until a confluent monolayer with high transepithelial resistance is formed.

-

Ussing Chamber Setup: The cell-seeded inserts are mounted in an Ussing chamber, which separates the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate buffer and maintained at 37°C and gassed with 95% O2/5% CO2.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

-

Experimental Procedure:

-

After a stable baseline Isc is achieved, a Ca2+-elevating agonist (e.g., ATP or carbachol) is added to the basolateral side to stimulate chloride secretion, resulting in an increase in Isc.

-

Once the agonist-induced Isc reaches a plateau, this compound is added to the apical side in a cumulative, concentration-dependent manner.

-

-

Data Analysis: The change in Isc following the addition of this compound is measured and expressed as a percentage of the agonist-induced current to determine the inhibitory effect.

Isometric Tension Recording in Isolated Smooth Muscle

This technique is used to measure the contractile and relaxant properties of smooth muscle tissues.

Objective: To evaluate the effect of this compound on smooth muscle contraction.

Methodology:

-

Tissue Preparation: Segments of an artery (e.g., mesenteric artery) or other smooth muscle tissue are carefully dissected and mounted in a wire myograph chamber.[10] The chamber is filled with physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2/5% CO2.

-

Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Contraction Induction: The smooth muscle is pre-constricted with an agonist such as norepinephrine or the thromboxane A2 mimetic U46619.[10]

-

Inhibitor Application: Once a stable contraction is achieved, this compound is added in a cumulative manner to assess its vasorelaxant effects.

-

Data Analysis: The relaxation induced by this compound is calculated as a percentage of the pre-constriction tone.

Signaling Pathways and Visualizations

TMEM16A is not merely a chloride channel but also participates in intracellular signaling cascades that regulate cell proliferation, migration, and other functions.[11] this compound, by inhibiting TMEM16A, can modulate these pathways.

TMEM16A-Mediated Signaling

TMEM16A has been shown to interact with and modulate several key signaling pathways, including:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: TMEM16A can enhance EGFR signaling, leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK, which are involved in cell growth and survival.[2][3][11]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: Overexpression of TMEM16A can activate the Ras-Raf-MEK-ERK1/2 signaling cascade, promoting cell proliferation.[1][11]

-

Nuclear Factor kappa B (NF-κB) Signaling: In certain contexts, TMEM16A can activate the NF-κB pathway, which plays a critical role in inflammation and cell survival.[11][12]

Caption: Overview of TMEM16A signaling and its inhibition by this compound.

Experimental Workflow for Efficacy Testing

The general workflow for assessing the efficacy of a TMEM16A inhibitor like this compound involves a multi-tiered approach, from in vitro channel activity to more complex cellular and tissue-based functional assays.

Caption: General experimental workflow for evaluating this compound efficacy.

Discussion and Future Directions

The available data robustly demonstrate that this compound is an effective inhibitor of TMEM16A and CaCC-mediated currents. Its utility as a research tool is well-established. However, some studies have raised questions about its selectivity, particularly at higher concentrations, where it may exert off-target effects.[10][13] For instance, vasorelaxation effects have been observed even in the absence of a chloride gradient, suggesting mechanisms independent of TMEM16A inhibition.[10][13]

Future research should focus on:

-

Improving Selectivity: Developing analogs of this compound with higher specificity for TMEM16A to minimize off-target effects.

-

In Vivo Efficacy: Expanding on preliminary in vivo studies, such as those in stroke models, to better understand the pharmacokinetic and pharmacodynamic properties of this compound in complex biological systems.[7]

-

Therapeutic Potential: Further investigating the therapeutic potential of targeting TMEM16A with inhibitors like this compound in diseases characterized by CaCC hyperexcitability.

Conclusion

This compound is a potent inhibitor of TMEM16A, a critical component of calcium-activated chloride channels. This guide has provided a consolidated overview of its efficacy, with quantitative data, detailed experimental protocols, and a depiction of the relevant signaling pathways. While its selectivity may be a concern in certain contexts, this compound remains an invaluable tool for elucidating the physiological and pathophysiological roles of TMEM16A. The continued study of this and similar compounds holds significant promise for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 4. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | 407587-33-1 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]

- 9. Ca2+‐activated Cl− channels (TMEM16A) underlie spontaneous electrical activity in isolated mouse corpus cavernosum smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of CaCCinh-A01 Stock Solution

Introduction

CaCCinh-A01 is a widely used inhibitor of calcium-activated chloride channels (CaCCs), including TMEM16A (also known as Anoctamin 1 or ANO1) [2, 4]. It is an essential tool for researchers studying ion channel function, signal transduction, and various physiological processes involving chloride transport. Proper preparation of a stock solution is the first critical step for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for preparing a stock solution of this compound for in vitro research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 347.43 g/mol | [1][2] |

| Purity | ≥98% (HPLC) | [1][2] |

| Appearance | Off-white to white solid | [1][3] |

| Solubility in DMSO | 30 mg/mL to 69 mg/mL | [4][5][6] |

| Solubility in Ethanol | ~3.47 mg/mL (with gentle warming) | [2] |

| Recommended Storage (Solid) | -20°C | [1][2] |

| Recommended Storage (Stock Solution) | -20°C or -80°C | [3][4] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Analytical balance

Equipment:

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

-

Fume hood

Procedure:

-

Preparation: Before starting, ensure all equipment is clean and readily accessible. Work in a fume hood to minimize inhalation of the compound and solvent.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound (Molecular Weight: 347.43 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to the tube. For a 10 mM solution with 3.47 mg of the compound, add 1 mL of DMSO.

-

Mixing: Close the tube tightly and vortex the solution until the this compound is completely dissolved. The solution should be clear and pale yellow[1]. Gentle warming may be applied to aid dissolution if necessary[2].

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[3][4]. Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one year[3]. For longer-term storage, -80°C is recommended[3][4].

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information before handling the compound and solvent.

Mandatory Visualization

Caption: Workflow for preparing a this compound stock solution.

References

- 1. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. glpbio.com [glpbio.com]

Application Notes and Protocols for CaCCinh-A01

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: CaCCinh-A01 Synonyms: 6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid; TMEM16 Blocker I; ANO Blocker I CAS Number: 407587-33-1 Molecular Formula: C₁₈H₂₁NO₄S Molecular Weight: 347.43 g/mol

This compound is a potent inhibitor of the Calcium-Activated Chloride Channel (CaCC), particularly the anoctamin-1 (ANO1) or transmembrane member 16A (TMEM16A) channel. It blocks CaCC currents with an IC₅₀ of approximately 10 µM and specifically inhibits TMEM16A channels with an IC₅₀ of 2.1 µM.[1][2] It is widely used as a chemical probe to investigate the physiological and pathophysiological roles of TMEM16A in processes such as cell proliferation, migration, and apoptosis.[3][4]

Recommended Solvent and Solubility

Due to its hydrophobic nature, this compound is insoluble in water. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) . Use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.

Solubility Data

The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Appearance |

| DMSO | 34.74 - 69 | ~100 - 198.6 | Pale Yellow Solution |

| DMF | 30 | ~86.4 | - |

| Ethanol | ~3.47 | ~10 | Requires gentle warming |

| Water | Insoluble | Insoluble | - |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~0.86 | - |

Data compiled from multiple sources. For batch-specific solubility, please refer to the manufacturer's certificate of analysis.

Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

-

This compound powder (e.g., 5 mg)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or cryogenic vials

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 5 mg of the compound.

-

Solvent Calculation: Calculate the volume of DMSO required to achieve the desired concentration.

-

Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L) * 1,000,000

-

Example for 5 mg to make 100 mM: Volume (µL) = [5 mg / 347.43 g/mol ] / 0.1 mol/L * 1,000,000 ≈ 143.9 µL

-

-

Dissolving: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved, resulting in a clear, pale-yellow solution.[2][5]

-

Aliquoting & Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

-

Figure 1. Workflow for preparing a this compound stock solution.

Application Protocol: Cell Viability Assay (CCK-8/MTT)

This protocol provides a general method for assessing the effect of this compound on the proliferation of cancer cells, such as the HT-29 colon cancer cell line.[4]

Materials:

-

HT-29 cells (or other suitable cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

This compound stock solution (100 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Preparation of Working Solutions:

-

Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.

-

Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" with the same final DMSO concentration.

-

Example concentrations: 0 µM (vehicle), 5 µM, 10 µM, 20 µM, 30 µM, 50 µM.

-

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3][4]

-

Viability Measurement (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours until the color develops.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

Plot the viability percentage against the this compound concentration to determine the IC₅₀ value.

-

Mechanism of Action & Signaling Pathway

This compound inhibits TMEM16A, a channel that is activated by an increase in intracellular calcium ([Ca²⁺]i).[6] This channel's activity is crucial for Cl⁻ ion flux, which in turn influences membrane potential and various downstream signaling events. In many cancer cells, TMEM16A activity is linked to the promotion of cell proliferation and survival.[3][7] Inhibition of TMEM16A by this compound disrupts these pathways. It has been shown to decrease the phosphorylation of key signaling proteins such as EGFR and downstream effectors like ERK1/2 and AKT, ultimately leading to cell cycle arrest and apoptosis.[5][8][9]

Figure 2. Simplified signaling pathway showing inhibition of TMEM16A by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calcium-activated Chloride Channel Inhibitor, this compound The Calcium-activated Chloride Channel Inhibitor, this compound controls the biological activity of Calcium-activated Chloride Channel. | 407587-33-1 [sigmaaldrich.com]

- 3. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]

- 5. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Cell-specific mechanisms of TMEM16A Ca2+-activated chloride channel in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CaCCinh-A01 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a widely recognized inhibitor of the Calcium-Activated Chloride Channel (CaCC), specifically targeting TMEM16A (Anoctamin-1), a key component of CaCCs.[1][2][3][4] It is a valuable tool for investigating the physiological and pathophysiological roles of TMEM16A in various cellular processes, including epithelial secretion, smooth muscle contraction, and cell proliferation.[1][5] These application notes provide detailed protocols for the use of this compound in common in vitro experiments and summarize effective concentrations for various cell types and assays.

Mechanism of Action

This compound acts as a blocker of the TMEM16A channel pore.[1] Molecular studies have shown that it binds to a pocket located above the pore, leading to both blockage and collapse of the pore structure.[1] This inhibition is reported to be independent of changes in intracellular calcium levels.[5][6]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following tables summarize the reported IC50 values and working concentrations for this compound in various in vitro applications.

Table 1: IC50 Values of this compound

| Target | Cell Type | Assay | IC50 Value | Reference |

| TMEM16A | TMEM16A-expressing FRT cells | Iodide influx assay | 2.1 µM | [3][4][7] |

| CaCC | Human bronchial and intestinal epithelial cells | Short-circuit current measurement | ~10 µM | [3][4][8] |

| TMEM16A Current | Not Specified | Not Specified | 7.35 ± 0.86 µM | [9] |

| Cell Proliferation | Te11 cells | Cell viability assay (72h) | 2.2 µM | [9] |

| Cell Proliferation | FaDu cells | Cell viability assay (72h) | 5.8 µM | [9] |

| Cell Proliferation | HT-29 cells | MTT assay (72h) | 15.48 µM | [10] |

| Cell Proliferation | HeLa cells | Cell viability assay (72h) | 33 µM | [9] |

| Cell Proliferation | Te1 cells | Cell viability assay (72h) | 37 µM | [9] |

| Cell Proliferation | HT-29 cells | MTT assay (24h) | 60.49 µM | [10] |

Table 2: Working Concentrations of this compound in Various In Vitro Assays

| Cell Type | Assay | Concentration | Effect | Reference |

| HEK293 cells with ANO6 | Single-channel recording (inside-out) | 20 µM | Decrease in current amplitude and open state dwelling time | [11] |

| Rodent resistance arteries | Vasorelaxation assay | 0.1 - 10 µM | Concentration-dependent relaxation | [2][12] |

| Rat cardiac fibroblasts | Cell proliferation assay (CCK-8) | 30 µM | Significant inhibition of proliferation | [7] |

| Rat cardiac fibroblasts | Intracellular Ca2+ measurement (Fluo-4 AM) | 30 µM | Minimal effect on intracellular Ca2+ | [7][13] |

| Human U251 cells (overexpressing ANO1) | Antiproliferative assay (72h) | Not specified | Reduction in cell viability | [8] |

| HT-29 cells | Cell morphology and apoptosis assays | 30 µM | Induced apoptosis | [10][14] |

| BEAS-2B cells | Wound healing assay (24h) | 30 µM | Enhanced proliferation and wound healing | [9] |

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring TMEM16A/CaCC Currents

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on TMEM16A/CaCC currents.

Materials:

-

Cells expressing TMEM16A (e.g., HEK293-TMEM16A)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and appropriate free Ca2+ concentration (e.g., buffered with CaCl2 to achieve desired concentration) (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare fresh extracellular and intracellular solutions and filter them (0.2 µm filter).

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Plate cells on coverslips at a suitable density for patch-clamping.

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit CaCC currents.

-

Record baseline currents in the absence of the inhibitor.

-

Prepare the desired concentration of this compound in the extracellular solution from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Perfuse the cell with the this compound containing solution and record the currents again using the same voltage protocol.

-

Wash out the inhibitor by perfusing with the control extracellular solution to check for reversibility.

DOT Diagram: Patch-Clamp Workflow

Caption: Workflow for patch-clamp electrophysiology experiments.

Intracellular Calcium Measurement

This protocol outlines the use of a fluorescent calcium indicator to assess whether this compound affects intracellular calcium levels.

Materials:

-

Cells of interest

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

HEPES-buffered saline (HBS)

-

Pluronic F-127 (optional, to aid dye loading)

-

This compound stock solution

-

Positive control (e.g., ionomycin or ATP)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells on glass-bottom dishes or 96-well plates.

-

Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to facilitate dye loading.

-

Remove the culture medium from the cells and wash once with HBS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove excess dye.

-

Add HBS to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature.

-

Acquire baseline fluorescence measurements.

-

Add this compound at the desired concentration and continue to record fluorescence to observe any direct effect on resting calcium levels.

-

After a period of incubation with this compound, stimulate the cells with a calcium-mobilizing agonist (e.g., ATP or ionomycin) to assess the effect of the inhibitor on agonist-induced calcium signals.

-

Record the fluorescence changes over time.

DOT Diagram: Intracellular Calcium Measurement Workflow

Caption: Workflow for intracellular calcium measurement.

Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on cell proliferation using a colorimetric assay like MTT or CCK-8.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

DOT Diagram: Signaling Pathway of TMEM16A Inhibition

Caption: Inhibition of TMEM16A signaling by this compound.

Conclusion

This compound is a potent and valuable tool for studying the function of TMEM16A/CaCCs in vitro. The provided protocols and concentration guidelines offer a starting point for researchers. However, it is crucial to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell type and application to ensure reliable and reproducible results.

References

- 1. Molecular mechanism of this compound inhibiting TMEM16A channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New selective inhibitors of calcium-activated chloride channels … T16Ainh-A01, this compound and MONNA … what do they inhibit? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Calcium-activated Chloride Channels | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of inhibitors of the anoctamin-1 chloride channel (transmembrane member 16A, TMEM16A) reveals indirect mechanisms involving alterations in calcium signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]

- 11. The Mechanism of Calcium-Activated Chloride ANO6 Channel Inhibition by this compound - Kolesnikov - Biologičeskie membrany [snv63.ru]

- 12. New selective inhibitors of calcium-activated chloride channels - T16A(inh) -A01, CaCC(inh) -A01 and MONNA - what do they inhibit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the Calcium-Activated Chloride Channel Inhibitors T16Ainh-A01 and this compound on Cardiac Fibroblast Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GlyH-101 and this compound Inhibited HT-29 Proliferation by Activating the Mitochondrial Apoptosis Pathway and Arresting the Cell Cycle | Anticancer Research [ar.iiarjournals.org]

Application Notes and Protocols for CaCCinh-A01 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a small molecule inhibitor of calcium-activated chloride channels (CaCCs), with notable activity against transmembrane member 16A (TMEM16A), also known as Anoctamin-1 (ANO1).[1] These channels are implicated in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Their dysfunction is linked to pathologies such as cystic fibrosis, asthma, hypertension, and cancer.[2] this compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of CaCCs, particularly in the context of patch clamp electrophysiology.